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Compound of Interest

Compound Name: LS-102

Cat. No.: B2460127 Get Quote

Overview of Oseltamivir Phosphate
Oseltamivir Phosphate, marketed as Tamiflu®, is an orally active antiviral drug. It is a prodrug

that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. The molecule

possesses three stereocenters, making stereochemical control crucial during its synthesis. The

commercial production method, originally developed by Gilead Sciences and later optimized by

Hoffmann-La Roche, begins with (-)-shikimic acid, which is extracted from Chinese star anise

or produced via fermentation using engineered E. coli. Over 70 different synthetic routes have

been developed to date in an effort to create more efficient, safer, and cost-effective

manufacturing processes.

Synthesis of Oseltamivir Phosphate
Multiple synthetic strategies for oseltamivir have been reported, ranging from the industrial

Roche process to various azide-free academic syntheses. This section details two prominent

routes.

Route 1: The Roche Industrial Synthesis from (-)-
Shikimic Acid
The industrial synthesis is a multi-step process that has been refined to ensure scalability and

reproducibility for producing tons of the active pharmaceutical ingredient. A major challenge in

this route is the management of potentially hazardous intermediates, particularly azides.

The key stages of this synthesis are:
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Esterification and Acetal Protection: (-)-shikimic acid is first converted to its ethyl ester. The

3- and 4-hydroxyl groups are then protected as a pentylidene acetal.

Mesylation: The 5-hydroxyl group is activated by mesylation.

Epoxidation: Treatment with a base leads to the formation of a key epoxide intermediate.

Azide Ring-Opening: The epoxide is opened regio- and stereospecifically using an azide

nucleophile to install the first nitrogen functionality at C-5.

Second Azide Introduction: The C-4 hydroxyl is mesylated, followed by a second azide

substitution, which proceeds via an intermediate aziridine.

Side Chain Introduction & Azide Reduction: The 3-pentyloxy side chain is introduced. The

azide at C-5 is then selectively reduced to the primary amine.

Acetylation and Final Reduction: The primary amine is acetylated to form the acetamide

group. The remaining azide at C-4 is reduced.

Salt Formation: The oseltamivir free base is treated with phosphoric acid to yield the final

crystalline oseltamivir phosphate.

The overall yield for the industrial synthesis starting from (-)-shikimic acid is reported to be in

the range of 17-22%.

Route 2: Trost Azide-Free Synthesis
To circumvent the use of potentially explosive azide reagents, numerous alternative syntheses

have been developed. The synthesis by Trost and Zhang is a concise, eight-step route that

proceeds with a 30% overall yield from commercially available materials.

Key transformations in this route include:

Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA): This reaction is used to open a

racemic lactone starting material, establishing the desired stereochemistry for the entire

synthesis in a single step.
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Rhodium-Catalyzed Aziridination: A second amino group is installed via a stereoselective

rhodium-catalyzed aziridination reaction.

Regioselective Aziridine Ring Opening: The aziridine is opened to install the 3-pentyloxy side

chain and reveal the second amine functionality.

Data Presentation: Synthesis Route Comparison
The following tables summarize quantitative data for the discussed synthetic routes.

Table 1: Comparison of Oseltamivir Synthetic Routes

Feature
Roche Industrial
Route

Trost Azide-Free
Route

Shi Azide-Free
Route

Starting Material (-)-Shikimic Acid
Commercially

available lactone

Roche's epoxide

intermediate

Number of Steps ~12 steps 8 steps 6 steps

Overall Yield 17-22% 30% 61-69%

Key

Reagents/Hazards

Sodium Azide

(potentially explosive)

Palladium and

Rhodium catalysts

Non-hazardous

reagents

Key Transformations
Epoxide opening,

Azide chemistry

Pd-AAA, Rh-catalyzed

aziridination
Asymmetric synthesis

Table 2: Step-by-Step Yields for a Representative Synthesis
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Step Transformation
Reagents/Conditio
ns

Reported Yield

1
Pd-AAA opening of

lactone

[Pd(C3H5)Cl]2,

(R,R)-11 ligand, TMS-

phthalimide

24% (initial conditions)

2
Installation of second

amino group

PhI=NTs, Rh2(S-

TCPTAD)4
69-74%

3 Aziridine ring opening 3-pentanol, BF3·OEt2 Not specified

4 Acylation Acetic anhydride Not specified

5
Final deprotection and

salt formation
Pd/C, H3PO4 High Purity (99.7%)

Purification of Oseltamivir Phosphate
The final purification of oseltamivir phosphate is critical to meet the stringent purity

requirements for pharmaceuticals. The crude product is typically purified by recrystallization.

A common method involves dissolving the crude oseltamivir phosphate in a solvent system

such as water, an alcohol (methanol, ethanol), or an aqueous alcohol solution (e.g., 90-99% v/v

ethanol) with heating. Activated carbon may be added to the hot solution to remove colored

impurities. The solution is then filtered while hot, and the filtrate is cooled slowly to induce

crystallization, yielding the final product with a purity greater than 99.0%. The overall recovery

from this recrystallization process is typically high, often 80% or greater. Purity is confirmed

using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on methods described for purifying crude oseltamivir phosphate.

Dissolution: Place 10.0 g of crude oseltamivir phosphate into a reaction vessel. Add 40-250

mL of purified water (or an appropriate alcohol/aqueous alcohol solvent).
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Heating: Heat the mixture to approximately 60-90°C while stirring until all solids have

dissolved.

Decolorization: Add 0.5-1.0 g of activated carbon to the hot solution and stir at reflux for 30-

60 minutes.

Hot Filtration: Filter the hot mixture through a suitable filter medium (e.g., celite pad) to

remove the activated carbon.

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in a

refrigerator or ice bath can be used to maximize crystal formation.

Isolation: Collect the resulting white crystals by filtration.

Drying: Wash the crystals with a small amount of cold solvent and dry them under a vacuum

to a constant weight. The expected purity is >99.0% as determined by HPLC.

Visualizations
The following diagrams illustrate the synthetic and purification workflows.
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Caption: The Roche industrial synthesis pathway for Oseltamivir Phosphate.
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Purification Workflow for Oseltamivir Phosphate
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Caption: A typical workflow for the purification of crude Oseltamivir Phosphate.
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To cite this document: BenchChem. [synthesis and purification of LS-102]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2460127#synthesis-and-purification-of-ls-102]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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